molecular formula C22H25N7O B3731853 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B3731853
M. Wt: 403.5 g/mol
InChI Key: HTAQBLDJKWXADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that features a unique structure combining indole, piperazine, and bipyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, while the piperazine ring is often introduced via nucleophilic substitution reactions. The final step involves the coupling of these intermediates with the bipyrimidine core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, dihydropyrimidine derivatives, and substituted piperazine compounds .

Scientific Research Applications

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, piperazine derivatives, and bipyrimidine derivatives. Examples include:

Uniqueness

What sets 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-15-17(14-23-21(24-15)28-11-9-27(2)10-12-28)18-13-20(30)26-22(25-18)29-8-7-16-5-3-4-6-19(16)29/h3-6,13-14H,7-12H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQBLDJKWXADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C43)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 2
Reactant of Route 2
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 3
Reactant of Route 3
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 4
Reactant of Route 4
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 5
Reactant of Route 5
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 6
Reactant of Route 6
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.